molecular formula C10H13N3O B12848057 (S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol

(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B12848057
M. Wt: 191.23 g/mol
InChI Key: BNCVNUWOPAHDAT-LURJTMIESA-N
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Description

(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chiral compound that features a benzimidazole core, which is a significant structural motif in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield benzimidazole-2-carboxylic acid, while nucleophilic substitution can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The aminomethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    2-Aminobenzimidazole: Contains an amino group at the 2-position, similar to the aminomethyl group in the target compound.

    1-(2-Hydroxyethyl)benzimidazole: Features a hydroxyethyl group similar to the ethanol group in the target compound.

Uniqueness

(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its chiral nature and the specific arrangement of functional groups, which can lead to distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(1S)-1-[4-(aminomethyl)-1H-benzimidazol-2-yl]ethanol

InChI

InChI=1S/C10H13N3O/c1-6(14)10-12-8-4-2-3-7(5-11)9(8)13-10/h2-4,6,14H,5,11H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

BNCVNUWOPAHDAT-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(C=CC=C2N1)CN)O

Canonical SMILES

CC(C1=NC2=C(C=CC=C2N1)CN)O

Origin of Product

United States

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